![molecular formula C10H9BrO3 B13511353 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde CAS No. 57961-87-2](/img/structure/B13511353.png)
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde is a chemical compound that features a brominated benzodioxole moiety attached to a propionaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionic acid.
Reduction: 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated benzodioxole moiety can enhance binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a propionaldehyde group.
3-(5-Bromo-2,3-dimethoxyphenyl)acrylic acid: Contains a brominated aromatic ring with different substituents.
6-Bromo-alpha-cyano-1,3-benzodioxole-5-acrylic acid: Features a cyano group in addition to the brominated benzodioxole moiety.
Uniqueness
3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde is unique due to the presence of both a brominated benzodioxole ring and a propionaldehyde group
Propriétés
Numéro CAS |
57961-87-2 |
|---|---|
Formule moléculaire |
C10H9BrO3 |
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
3-(6-bromo-1,3-benzodioxol-5-yl)propanal |
InChI |
InChI=1S/C10H9BrO3/c11-8-5-10-9(13-6-14-10)4-7(8)2-1-3-12/h3-5H,1-2,6H2 |
Clé InChI |
LGXSWVDTBSNSPD-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)CCC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
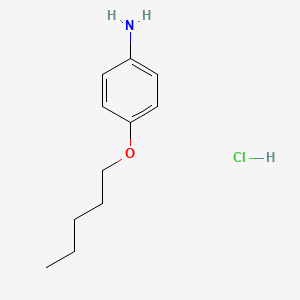

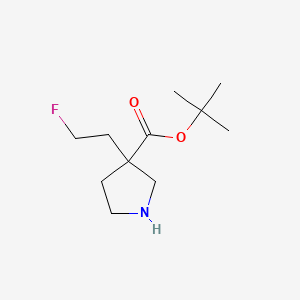

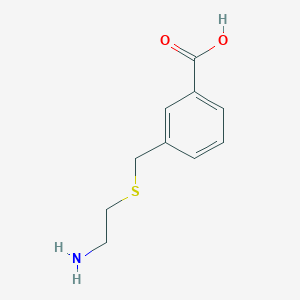
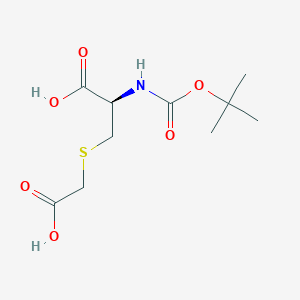
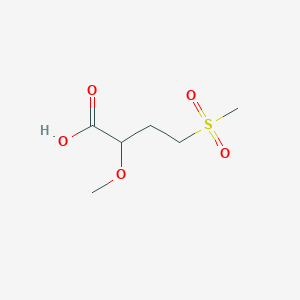
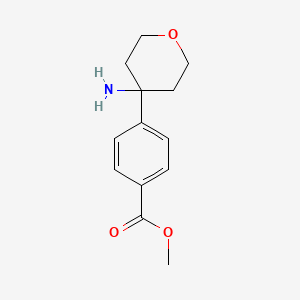
![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)

![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
![rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine](/img/structure/B13511356.png)
